N-(4-Azidophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4-Azidophenyl)-2,2,2-trifluoroacetamide is an organic compound that features both an azide group and a trifluoroacetamide group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its high reactivity, particularly in click chemistry, while the trifluoroacetamide group imparts unique electronic properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminophenyl azide with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products. The general reaction scheme is as follows:
Diazotization: 4-aminophenyl azide is prepared by diazotizing 4-aminophenylamine with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Acylation: The resulting 4-aminophenyl azide is then reacted with trifluoroacetic anhydride in the presence of a base to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azidophenyl)-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azide group can be reduced to an amine using reagents such as hydrogen in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and often a ligand to stabilize the copper species.
Reduction Reactions: Hydrogen gas with palladium on carbon, or sodium borohydride in a suitable solvent.
Substitution Reactions: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Triazoles: Formed from CuAAC reactions.
Amines: Resulting from the reduction of the azide group.
Substituted Amides: From nucleophilic substitution reactions involving the trifluoroacetamide group.
Scientific Research Applications
N-(4-Azidophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery, particularly in the development of new pharmaceuticals that can target specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4-Azidophenyl)-2,2,2-trifluoroacetamide largely depends on the specific reaction it undergoes. In click chemistry, the azide group reacts with an alkyne to form a stable triazole ring, a process that is highly efficient and selective. The trifluoroacetamide group can influence the electronic properties of the molecule, making it more reactive in certain contexts.
Comparison with Similar Compounds
Similar Compounds
N-(4-Azidophenyl)carbazole: Another azide-containing compound used in fluorescent labeling.
Tris(4-azidophenyl)methanol: A multifunctional azide used as a protecting group for thiols and in click chemistry.
Uniqueness
N-(4-Azidophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of the azide and trifluoroacetamide groups, which impart distinct reactivity and electronic properties. This makes it particularly useful in applications requiring both high reactivity and specific electronic characteristics.
Properties
IUPAC Name |
N-(4-azidophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7(16)13-5-1-3-6(4-2-5)14-15-12/h1-4H,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQWQIYDMWXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243505-86-2 |
Source
|
Record name | N-(4-azidophenyl)-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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